molecular formula C8H10BrN3 B11714228 2-Bromo-5-(1-methylazetidin-3-yl)pyrazine

2-Bromo-5-(1-methylazetidin-3-yl)pyrazine

Cat. No.: B11714228
M. Wt: 228.09 g/mol
InChI Key: KBZUNRAOSNIFKL-UHFFFAOYSA-N
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Description

2-Bromo-5-(1-methylazetidin-3-yl)pyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with a bromine atom and a 1-methylazetidin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(1-methylazetidin-3-yl)pyrazine typically involves the bromination of 5-(1-methylazetidin-3-yl)pyrazine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 2-Bromo-5-(1-methylazetidin-3-yl)pyrazine can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrazine derivatives can be formed.

    Oxidation and Reduction Products: Oxidation may lead to the formation of pyrazine N-oxides, while reduction can yield dehalogenated pyrazine derivatives.

Scientific Research Applications

2-Bromo-5-(1-methylazetidin-3-yl)pyrazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural features.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1-methylazetidin-3-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the azetidine ring contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(1H-pyrazol-1-yl)pyrazine
  • 2-Bromo-5-(1-methylpyrrolidin-3-yl)pyrazine

Uniqueness

2-Bromo-5-(1-methylazetidin-3-yl)pyrazine is unique due to the presence of the 1-methylazetidin-3-yl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence its reactivity, binding affinity, and overall pharmacological profile.

Properties

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-5-(1-methylazetidin-3-yl)pyrazine

InChI

InChI=1S/C8H10BrN3/c1-12-4-6(5-12)7-2-11-8(9)3-10-7/h2-3,6H,4-5H2,1H3

InChI Key

KBZUNRAOSNIFKL-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)C2=CN=C(C=N2)Br

Origin of Product

United States

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